molecular formula C26H23N3O2S B289946 13-(4-methoxyphenyl)-9-phenyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraen-15-one

13-(4-methoxyphenyl)-9-phenyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraen-15-one

Cat. No.: B289946
M. Wt: 441.5 g/mol
InChI Key: ZHDQPWYJDDPXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one typically involves multi-step organic reactions. One common approach is the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄) to form the quinolin-2(1H)-one core . This is followed by further functionalization to introduce the methoxyphenyl and phenyl groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents such as lithium aluminum hydride (LiAlH₄), and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one is unique due to its combination of multiple aromatic and heterocyclic rings, which confer distinct electronic and structural properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H23N3O2S

Molecular Weight

441.5 g/mol

IUPAC Name

13-(4-methoxyphenyl)-9-phenyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraen-15-one

InChI

InChI=1S/C26H23N3O2S/c1-31-17-13-11-16(12-14-17)24-28-22-21-20(15-7-3-2-4-8-15)18-9-5-6-10-19(18)27-26(21)32-23(22)25(30)29-24/h2-4,7-8,11-14,24,28H,5-6,9-10H2,1H3,(H,29,30)

InChI Key

ZHDQPWYJDDPXMG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=NC5=C(CCCC5)C(=C34)C6=CC=CC=C6

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=NC5=C(CCCC5)C(=C34)C6=CC=CC=C6

Origin of Product

United States

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